Solstitialin A 13-acetate

Overview

Description

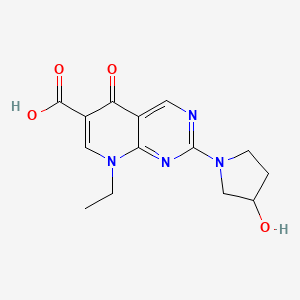

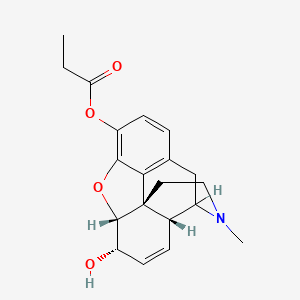

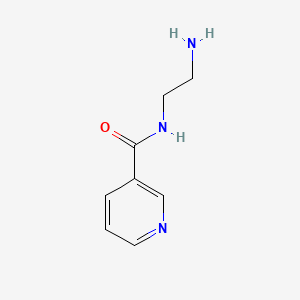

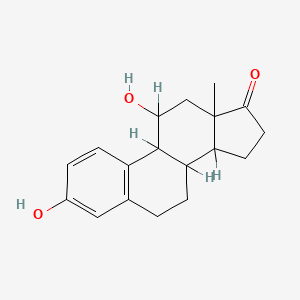

Solstitialin A 13-acetate belongs to the class of organic compounds known as guaianolides and derivatives . It is a major allelochemical present in the leaf-surface extract of the highly invasive species Centaurea solstitialis .

Molecular Structure Analysis

The molecular formula of Solstitialin A 13-acetate is C17H22O6 . Its average molecular weight is 322.357 .Scientific Research Applications

Antiviral and Antimicrobial Activities : Solstitialin A 13-acetate displayed remarkable antibacterial activity against isolated strains of Enterococcus faecalis at a concentration of 1 microgram per milliliter, which was close to the effective concentrations of ampicillin. It also showed significant antiviral activity against DNA viruses, being as potent as the reference compound acyclovir (Ozçelik, Gürbüz, Karaoğlu, & Yeşilada, 2009).

Anti-Ulcerogenic Effects : A study on the ethanol extract of CSS (Centaurea solstitialis ssp. solstitialis) exhibited significant anti-ulcerogenic effect on ethanol-induced ulcerogenesis model in rats. The chloroform fraction of this extract, containing solstitialin A 13-acetate, was found to be the most effective with 99.5% ulcer inhibition (Yeşilada, Gürbüz, Bedir, Tatli, & Khan, 2004).

Evaluation in Various Ulcer Models : In vivo studies on rats and mice indicated that solstitialin A 13-acetate was significantly effective in preventing lesions induced by various agents, including ethanol and indomethacin, and it showed potential in inhibiting gastric acidity and increasing gastric pH (Gürbüz & Yeşilada, 2007).

Toxic Effects in Cell Cultures : Solstitialin A 13-acetate showed toxicity to cultures of substantia nigra cells in rats, indicating potential neurotoxic effects. This might contribute to nigro-pallidal encephalomalacia, a condition observed in horses ingesting yellow star thistle (Cheng et al., 1992).

Antiproliferative Activity : Solstitialin A 13-acetate was isolated from Centaurea solstitialis and demonstrated antiproliferative activity on rat brain tumor cells (C6) and human uterus carcinoma (HeLa) cells in vitro, indicating potential for cancer research applications (Erenler, Sen, Yaglıoglu, & Demirtaş, 2016).

Future Directions

The future directions for research on Solstitialin A 13-acetate could involve further exploration of its allelopathic properties and potential applications in weed control. Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .

properties

IUPAC Name |

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVYFPUTCCJWCJ-ODIPTECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24470-33-5 | |

| Record name | Solstitialin A 13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-4-carboxylate](/img/structure/B1194810.png)

![1-[(5-Aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione](/img/structure/B1194815.png)

![(2S,5S,8R,10S,11R)-9,10,18-Trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1194816.png)